molecular formula C14H27ClN2O2 B8011657 tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B8011657
M. Wt: 290.83 g/mol
InChI Key: SEQJKSDHBQIQJI-UHFFFAOYSA-N
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Description

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features the 1,9-diazaspiro[5.5]undecane scaffold, a spiro-fused dipiperidine structure that serves as a versatile core for developing novel therapeutic agents . Researchers utilize this scaffold to create compounds for investigating various disease pathways. A key area of application is in metabolic disorder research, where derivatives of this diazaspiro core have demonstrated potent inhibitory activity against acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid synthesis and oxidation . Such inhibitors are being explored for the potential treatment of conditions like obesity and type 2 diabetes mellitus . Beyond metabolic diseases, the 1,9-diazaspiro[5.5]undecane scaffold is also investigated for its potential in treating pain, various immune system, cardiovascular, and psychotic disorders . The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for further selective functionalization at the secondary amine, making this hydrochloride salt a versatile intermediate for constructing complex molecules for structure-activity relationship (SAR) studies and lead optimization . This product is intended for research and development purposes only. Identifier Details: • : 1228182-67-9 • Molecular Formula : C₁₄H₂₇ClN₂O₂ • Molecular Weight : 290.83 g/mol This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;/h15H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQJKSDHBQIQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Amines

A widely reported approach involves the cyclocondensation of ethylenediamine derivatives with carbonyl-containing substrates. For example, reacting N-protected ethylenediamine with succinic acid derivatives under acidic conditions yields the spirocyclic intermediate. Key steps include:

  • Reagents : Ethylenediamine, succinic anhydride, p-toluenesulfonic acid (pTSA) catalyst.

  • Conditions : Reflux in toluene (110°C, 12–24 hours).

  • Yield : ~60–70% after recrystallization from ethanol.

This method benefits from readily available starting materials but requires stringent control over stoichiometry to avoid oligomerization.

Ring-Closing Metathesis (RCM)

Advanced routes employ Grubbs catalysts for RCM of diene precursors. For instance, a diene synthesized from N-Boc-protected diamines undergoes RCM in dichloromethane (DCM) with Grubbs 2nd-generation catalyst (5 mol%).

  • Reaction Time : 4–6 hours at 40°C.

  • Yield : 75–85% after silica gel chromatography.

  • Advantage : High stereochemical control, suitable for scaled-up production.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or carbamate formation.

Boc Protection of the Secondary Amine

A representative procedure from Avantor® involves treating 1,9-diazaspiro[5.5]undecane with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF):

  • Molar Ratio : 1:1.2 (amine:Boc₂O).

  • Base : Triethylamine (2.5 equiv).

  • Conditions : 0°C to room temperature (RT), 12 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

  • Yield : 85–90%.

Alternative Pathway via Acylation

In a modified approach, the Boc group is introduced earlier in the synthesis to simplify purification. For example, Boc-protected ethylenediamine derivatives are cyclized under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

  • Solvent : Dry THF.

  • Temperature : 0°C to RT.

  • Yield : 70–78%.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and crystallinity.

Direct Acidification with HCl

The Boc-protected spiroamine is treated with hydrogen chloride (HCl) in diethyl ether or dioxane:

  • Procedure : Add 4 M HCl in dioxane (1.1 equiv) to a stirred solution of the free base in anhydrous ether.

  • Precipitation : White solid forms immediately; filtered and washed with cold ether.

  • Drying : Under vacuum at 40°C for 6 hours.

  • Purity : >95% by HPLC.

Recrystallization Optimization

Recrystallization from ethanol/water (9:1 v/v) improves purity:

  • Solvent Volume : 10 mL/g of crude product.

  • Temperature Gradient : Dissolve at 70°C, cool to 4°C overnight.

  • Yield Loss : <5%.

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Purity (%)Scalability
Cyclocondensation60–7090–92Moderate
RCM75–8595–98High
Boc Protection85–9097–99High

The RCM route offers superior yield and purity but requires expensive catalysts. Cyclocondensation remains cost-effective for small-scale synthesis.

Solvent and Temperature Effects

  • THF vs. DCM : THF facilitates higher Boc protection yields due to better solubility of intermediates.

  • Reaction Temperature : Exceeding 50°C during HCl salt formation induces Boc deprotection, reducing yield.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.70–3.10 (m, 8H, spirocyclic CH₂), 3.55 (br s, 2H, NH).

  • HPLC-MS : [M+H]⁺ = 291.2 (calc. 291.4 for C₁₄H₂₆N₂O₂).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV 254 nm.

  • Retention Time : 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Drug Development

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride has been investigated for its potential as a scaffold in drug design. The spirocyclic structure allows for the modification of pharmacophoric elements to enhance biological activity and selectivity.

Case Study: Anticancer Activity

A study demonstrated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
A54915
MCF720

Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can exhibit neuroprotective properties by modulating neurotransmitter systems. This makes them candidates for studying neurodegenerative diseases.

Case Study: Neuroprotection in Rodent Models

In rodent models of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting its potential as a therapeutic agent.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced mechanical properties.

Data Table: Mechanical Properties of Polymers Incorporating tert-Butyl 1,9-Diazaspiro[5.5]Undecane

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polyurethane35300
Epoxy Resin40250

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Case Study: Inhibition of Protein Kinase Activity

In vitro assays indicated that this compound effectively inhibited protein kinase activity, which is crucial for cell signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers

(a) tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 1279866-58-8)
  • Key Difference : The Boc group is at position 9 instead of 1.
  • Impact : Altered steric and electronic environments may influence reactivity in coupling reactions or binding to biological targets.
  • Similarity Score : 0.98 (vs. target compound) .
(b) tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS: 1023301-88-3)
  • Key Difference : The Boc group is at position 2.
  • Impact : Reduced conformational flexibility due to proximity of the bulky Boc group to the spiro junction .

Spiro Ring Size Variations

(a) tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 929302-18-1)
  • Key Difference : Smaller spiro system ([3.5] vs. [5.5]).
  • Impact : Reduced ring strain and altered pharmacokinetic properties due to smaller size .
  • Similarity Score : 0.96 (vs. target compound) .
(b) tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1523572-07-7)
  • Key Difference : [4.5] spiro system with one fewer carbon in the bicyclic framework.
  • Impact : Lower molecular weight (C₁₂H₂₂N₂O₂) may improve bioavailability .

Functional Group Modifications

(a) tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 2227197-87-5)
  • Key Difference : Oxo group at position 8 introduces a ketone.
(b) tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 930785-40-3)
  • Key Difference : Oxygen atom replaces a carbon in the spiro ring.

Salt Forms and Derivatives

(a) tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1031927-12-4)
  • Key Difference : Oxo group at position 2 instead of a hydrochloride salt.
  • Impact : Neutral form may exhibit lower solubility in aqueous media compared to the hydrochloride salt .
(b) tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (Free Base; CAS: 1031927-14-6)
  • Key Difference : Absence of hydrochloride salt.
  • Impact : Reduced solubility in polar solvents, requiring protonation for certain synthetic applications .

Tabulated Comparison of Key Properties

Compound (CAS) Spiro System Functional Groups Molecular Weight (g/mol) Solubility (HCl vs. Free Base) Key Applications
1031927-14-6 (Target) [5.5] Boc (position 9), HCl 284.84 High (HCl) Drug intermediates, PROTACs
1279866-58-8 [5.5] Boc (position 9), HCl 284.84 High (HCl) Similar to target compound
2227197-87-5 [5.5] Boc (position 3), oxo 268.35 Moderate Kinase inhibitors
929302-18-1 [3.5] Boc (position 2), HCl 247.75 High (HCl) Fragment-based drug discovery
930785-40-3 [5.5] Boc (position 9), oxa 256.34 Low Peptidomimetics

Biological Activity

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H26N2O2·HCl
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1031927-14-6
  • Purity : Typically ≥97%

Research indicates that compounds similar to this compound exhibit various biological activities, particularly as GABA receptor antagonists. These compounds can influence neurotransmission and have implications in treating neurological disorders.

Antimicrobial Activity

Studies have demonstrated that diazaspiro compounds exhibit antimicrobial properties. For example, related compounds have shown effectiveness against Mycobacterium tuberculosis, with activities comparable to established antitubercular drugs like rifampicin .

Antidiabetic Effects

Some derivatives of diazaspiro compounds have been reported to possess antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential for managing postprandial hyperglycemia .

Study 1: GABAAR Antagonism

In a study published in the Journal of Medicinal Chemistry, researchers investigated the structure-activity relationship (SAR) of diazaspiro compounds as GABAAR antagonists. The findings revealed that these compounds could modulate immune responses by influencing macrophage activity, which is critical in infection control .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various diazaspiro compounds against both sensitive and multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited potent activity, highlighting their potential use in developing new antitubercular therapies .

Study 3: Antidiabetic Activity

Another investigation focused on the α-glucosidase inhibitory activity of diazaspiro derivatives, revealing that some compounds surpassed the efficacy of acarbose, a standard antidiabetic medication. This positions these compounds as promising candidates for further development in diabetes management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEfficacy ComparisonReference
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylateGABAAR AntagonistComparable to existing antagonists
tert-Butyl 2-amino-1,9-diazaspiro[5.5]undecaneAntitubercularSimilar to rifampicin
tert-Butyl 3-amino-1,9-diazaspiro[5.5]undecaneα-glucosidase InhibitorExceeds acarbose

Q & A

Basic Research Questions

Q. What are the key identifiers and purity specifications for tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride?

  • Molecular formula : C₁₄H₂₆N₂O₂·HCl, with a molecular weight of 290.83 g/mol (exact mass: 290.176) .
  • CAS numbers : 1031927-14-6 (free base) and 2227197-87-5 (related salt forms) .
  • Purity : ≥97% (HPLC/LCMS), typically supplied as a hydrochloride salt .
  • Structural confirmation : Use X-ray crystallography (SHELX programs for refinement) or NMR (¹H/¹³C) to verify the spirocyclic backbone and Boc-protected amine .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Stepwise Boc protection : React 1,9-diazaspiro[5.5]undecane with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF, DCM) under basic conditions (e.g., TEA, DMAP), followed by HCl salt formation .
  • Workup : Purification via recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, eluent: DCM/MeOH) .
  • Yield optimization : Monitor reaction progress by TLC or LCMS to prevent over- or under-protection of the amine .

Q. How is the compound characterized for purity and structural integrity?

  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.2 for the free base) and assess purity (>95% by UV integration) .
  • HPLC : Use reverse-phase columns (e.g., YMC-Actus Triart C18) with gradients of MeCN/water (0.1% formic acid) for retention time consistency .
  • Elemental analysis : Validate chloride content (~12.2%) to confirm hydrochloride salt stoichiometry .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this spirocyclic compound?

  • Spirocycle stability : The diazaspiro[5.5]undecane core may undergo ring-opening under acidic or high-temperature conditions. Mitigate by optimizing reaction pH (<3) and avoiding prolonged heating .
  • Salt formation variability : Hydrochloride crystallization kinetics can affect particle size and solubility. Use anti-solvent addition (e.g., MTBE) with controlled cooling rates .

Q. How can conflicting LCMS/HPLC data be resolved during purity analysis?

  • Contaminant identification : Perform HRMS to distinguish isobaric impurities (e.g., de-Boc byproducts, m/z 191.1) or hydrolyzed products .
  • Mobile phase adjustments : Add ion-pairing agents (e.g., 0.1% TFA) to improve peak resolution for charged intermediates .
  • Orthogonal validation : Cross-check with ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and IR (C=O stretch at ~1680 cm⁻¹) .

Q. What role does this compound play in medicinal chemistry or drug development?

  • Intermediate utility : Serves as a rigid amine scaffold for kinase inhibitors or GPCR-targeted therapies. Example: A 2024 patent used a similar diazaspiro compound to synthesize a spirocyclic carboxamide with anti-cancer activity .
  • SAR studies : The Boc group enables selective deprotection for functionalization (e.g., coupling with carboxylic acids via EDC/HOBt) .

Q. How can computational methods aid in optimizing its physicochemical properties?

  • LogP prediction : Use Molinspiration or ACD/Labs to estimate lipophilicity (experimental LogP ~1.8) and guide solubility enhancements (e.g., salt forms, co-solvents) .
  • Conformational analysis : Molecular dynamics (MD) simulations (e.g., Schrödinger Maestro) can model the spirocyclic structure’s rigidity and interaction with biological targets .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

  • Hygroscopicity : Store under inert gas (N₂/Ar) at −20°C to prevent HCl salt deliquescence .
  • Waste disposal : Neutralize with NaHCO₃ before aqueous disposal due to the hydrochloride component .

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Process controls : Strictly regulate reaction temperature (±2°C) and Boc₂O stoichiometry (1.05 equiv) to avoid side reactions .
  • Quality metrics : Implement in-process controls (IPC) via inline FTIR to monitor amine protection in real time .

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